molecular formula C29H28N2O6 B12711213 3H-Indazol-3-one, 2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-4-(4-methoxy-3-((phenylmethoxy)phenyl)- CAS No. 111570-65-1

3H-Indazol-3-one, 2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-4-(4-methoxy-3-((phenylmethoxy)phenyl)-

Cat. No.: B12711213
CAS No.: 111570-65-1
M. Wt: 500.5 g/mol
InChI Key: SVHYFPAWBYDYHW-UHFFFAOYSA-N
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Description

3H-Indazol-3-one, 2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-4-(4-methoxy-3-((phenylmethoxy)phenyl)- is a complex organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-Indazol-3-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can form the indazole core.

    Substitution Reactions: Introduction of substituents such as hydroxy, methoxy, and phenylmethoxy groups through nucleophilic or electrophilic substitution reactions.

    Hydrogenation: Reduction of double bonds to achieve the tetrahydro form.

Industrial Production Methods

Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further hydrogenate the compound or reduce specific functional groups.

    Substitution: Various substitution reactions can modify the substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution Reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, indazole derivatives are often studied for their potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine

Pharmaceutical research explores indazole compounds for their potential therapeutic effects. They may act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.

Industry

In the industrial sector, such compounds can be used in the development of new materials, dyes, and agrochemicals.

Mechanism of Action

The mechanism of action of 3H-Indazol-3-one derivatives typically involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact mechanism depends on the specific substituents and their influence on the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    Indazole: The parent compound with a simpler structure.

    3H-Indazol-3-one: Without the additional substituents.

    Other Substituted Indazoles: Compounds with different substituents on the indazole core.

Uniqueness

The uniqueness of 3H-Indazol-3-one, 2,3a,4,5-tetrahydro-6-(2-hydroxy-4,6-dimethoxyphenyl)-4-(4-methoxy-3-((phenylmethoxy)phenyl)- lies in its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

111570-65-1

Molecular Formula

C29H28N2O6

Molecular Weight

500.5 g/mol

IUPAC Name

6-(2-hydroxy-4,6-dimethoxyphenyl)-4-(4-methoxy-3-phenylmethoxyphenyl)-2,3a,4,5-tetrahydroindazol-3-one

InChI

InChI=1S/C29H28N2O6/c1-34-20-14-23(32)27(26(15-20)36-3)19-11-21(28-22(12-19)30-31-29(28)33)18-9-10-24(35-2)25(13-18)37-16-17-7-5-4-6-8-17/h4-10,12-15,21,28,32H,11,16H2,1-3H3,(H,31,33)

InChI Key

SVHYFPAWBYDYHW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=CC3=NNC(=O)C23)C4=C(C=C(C=C4OC)OC)O)OCC5=CC=CC=C5

Origin of Product

United States

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